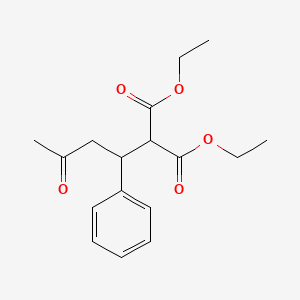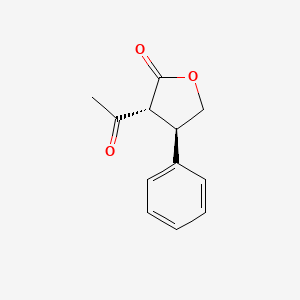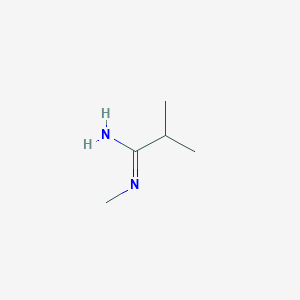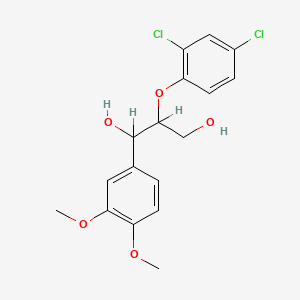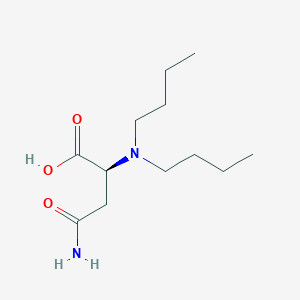
N~2~,N~2~-Dibutyl-L-asparagine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~,N~2~-Dibutyl-L-asparagine is a derivative of L-asparagine, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is characterized by the substitution of two butyl groups at the nitrogen atoms of the asparagine molecule. The modification enhances its hydrophobicity and alters its biochemical properties, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~2~-Dibutyl-L-asparagine typically involves the alkylation of L-asparagine. One common method is the reaction of L-asparagine with butyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of N2,N~2~-Dibutyl-L-asparagine may involve more efficient and scalable processes. These could include continuous flow reactors and the use of catalysts to enhance reaction rates and yields. The choice of solvents and reagents is optimized to ensure cost-effectiveness and environmental sustainability.
化学反应分析
Types of Reactions
N~2~,N~2~-Dibutyl-L-asparagine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where the butyl groups can be replaced by other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, aryl halides; reactions often require catalysts like palladium or nickel.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield butyl-substituted oxides, while reduction could produce butyl-substituted amines.
科学研究应用
N~2~,N~2~-Dibutyl-L-asparagine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying amino acid derivatives.
Biology: Investigated for its role in protein interactions and cellular processes.
Medicine: Explored for potential therapeutic applications, including as a drug delivery agent due to its hydrophobic properties.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of N2,N~2~-Dibutyl-L-asparagine involves its interaction with various molecular targets. The butyl groups enhance its ability to penetrate cell membranes, allowing it to interact with intracellular proteins and enzymes. The compound can modulate biochemical pathways by binding to specific receptors or enzymes, influencing cellular functions and metabolic processes.
相似化合物的比较
Similar Compounds
- N~2~,N~2~-Dimethyl-L-asparagine
- N~2~,N~2~-Diethyl-L-asparagine
- N~2~,N~2~-Dipropyl-L-asparagine
Uniqueness
N~2~,N~2~-Dibutyl-L-asparagine is unique due to its longer butyl chains, which confer greater hydrophobicity compared to its dimethyl, diethyl, and dipropyl counterparts. This increased hydrophobicity can enhance its interactions with lipid membranes and hydrophobic protein domains, making it particularly useful in applications requiring enhanced membrane permeability and protein binding.
属性
CAS 编号 |
74280-47-0 |
|---|---|
分子式 |
C12H24N2O3 |
分子量 |
244.33 g/mol |
IUPAC 名称 |
(2S)-4-amino-2-(dibutylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C12H24N2O3/c1-3-5-7-14(8-6-4-2)10(12(16)17)9-11(13)15/h10H,3-9H2,1-2H3,(H2,13,15)(H,16,17)/t10-/m0/s1 |
InChI 键 |
PIAJIZNUAGLJLP-JTQLQIEISA-N |
手性 SMILES |
CCCCN(CCCC)[C@@H](CC(=O)N)C(=O)O |
规范 SMILES |
CCCCN(CCCC)C(CC(=O)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


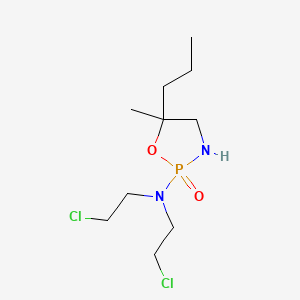
![Ethyl [nitroso(triphenylmethyl)amino]acetate](/img/structure/B14454474.png)
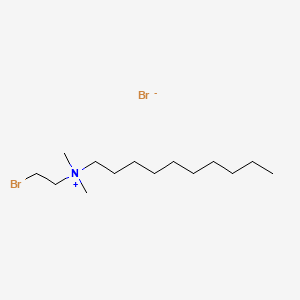
![3-[3-(3-Hydroxypropoxy)-2,2-bis(3-hydroxypropoxymethyl)propoxy]propan-1-ol;3-sulfanylpropane-1,2-diol](/img/structure/B14454481.png)
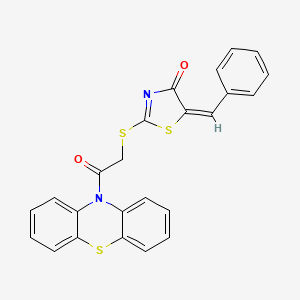
![Bis[3-(ethoxycarbonyl)phenyl]iodanium bromide](/img/structure/B14454497.png)
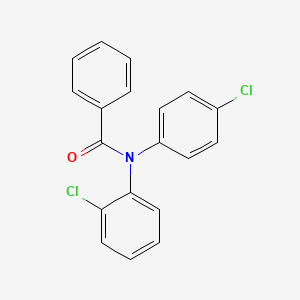
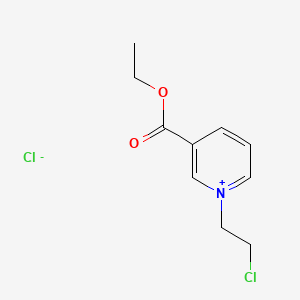
![1-Phenyl-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-thione](/img/structure/B14454512.png)
![3-[4-(4-Phenylphenyl)phenyl]benzene-1,2-disulfonic acid](/img/structure/B14454515.png)
